4-(4-aminophenyl)-1H-imidazol-2-amine
Description
Properties
CAS No. |
96139-65-0 |
|---|---|
Molecular Formula |
C9H10N4 |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 4 Aminophenyl 1h Imidazol 2 Amine and Its Derivatives
Classical and Conventional Synthetic Routes to the Imidazole (B134444) Core
Traditional methods for constructing the 2-aminoimidazole core, the fundamental structure of 4-(4-aminophenyl)-1H-imidazol-2-amine, have historically relied on condensation and cyclization reactions. These established routes often involve the reaction of α-haloketones with guanidine (B92328) derivatives or the cyclization of suitably substituted acyclic precursors. mdpi.comnih.gov
Multi-component Reactions and Condensation Approaches
Multi-component reactions (MCRs) offer a streamlined approach to the synthesis of complex molecules like 2-aminoimidazoles in a single step from three or more starting materials. nih.gov A common strategy involves the condensation of an α-haloketone with a guanidine derivative. mdpi.comnih.gov For instance, the reaction of an appropriately substituted α-bromoacetophenone with guanidine would lead to the formation of the desired 2-aminoimidazole ring.
Another notable MCR is the three-component reaction of 2-aminoimidazoles, triethyl orthoformate, and cyanamide, which has been shown to produce novel 5-aza-7-deaza-adenines under microwave irradiation. rsc.orglancs.ac.uk While not directly yielding this compound, this demonstrates the versatility of the 2-aminoimidazole core in MCRs. Similarly, a three-component reaction of 1-unsubstituted 2-aminoimidazoles with various aldehydes and isocyanides, catalyzed by zirconium(IV) chloride, has been developed to synthesize 5-amino and 5-iminoimidazo[1,2-a]imidazoles. nih.gov
The following table summarizes a selection of multi-component reactions for the synthesis of 2-aminoimidazole derivatives:
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| 2-Aminoimidazoles, Triethyl orthoformate, Cyanamide | Microwave irradiation | 5-Aza-7-deaza-adenines | rsc.orglancs.ac.uk |
| 1-Unsubstituted 2-aminoimidazoles, Aldehydes, Isocyanides | Zirconium(IV) chloride | 5-Amino and 5-iminoimidazo[1,2-a]imidazoles | nih.gov |
Ring-Closure and Cyclization Strategies
Ring-closure or cyclization strategies are fundamental to the formation of the imidazole ring. These methods typically involve the intramolecular reaction of a linear precursor containing the necessary atoms and functional groups. A classic example is the cyclodehydration of a molecule containing both a ketone and a guanidine moiety. mdpi.com
More advanced cyclization strategies have also been developed. For example, the synthesis of ring-fused benzimidazoles can be achieved through the oxidative cyclization of aniline (B41778) or anilide derivatives. mdpi.com Another approach involves the asymmetric ring-opening/cyclization/retro-Mannich reaction of cyclopropyl (B3062369) ketones with aryl 1,2-diamines, catalyzed by a chiral N,N'-dioxide/Sc(III) complex, to produce benzimidazoles with chiral side chains. nih.gov While these examples lead to benzimidazole (B57391) derivatives, the underlying principles of ring-closure can be adapted for the synthesis of 2-aminoimidazoles.
Advanced and Sustainable Synthetic Strategies
In recent years, there has been a significant shift towards the development of more efficient, selective, and environmentally friendly methods for the synthesis of 2-aminoimidazoles. These advanced strategies often employ novel catalytic systems and energy sources to improve reaction outcomes and reduce environmental impact.
Metal-Catalyzed and Organocatalytic Methods
Metal-catalyzed reactions have emerged as powerful tools for the construction of the 2-aminoimidazole core. Palladium-catalyzed carboamination reactions of N-propargyl guanidines and aryl triflates provide a novel route to substituted 2-aminoimidazoles, forming both a C-N and a C-C bond in the annulation step. nih.govnih.govacs.org This method offers a high degree of flexibility in introducing various aryl groups at the 4-position of the imidazole ring. nih.govnih.govacs.org
Organocatalysis, which utilizes small organic molecules as catalysts, has also found application in 2-aminoimidazole synthesis. For instance, the synthesis of 2-aryl-1H-phenanthro[9,10-d]imidazoles has been achieved through a multi-component reaction catalyzed by p-toluenesulfonic acid under ultrasonic irradiation. mdpi.com The use of deep eutectic solvents (DESs) can also be considered a form of organocatalysis, where the components of the solvent can participate in hydrogen bonding catalysis to accelerate the reaction. mdpi.com
The following table highlights some metal-catalyzed and organocatalytic methods for 2-aminoimidazole synthesis:
| Reaction Type | Catalyst | Key Features | Reference |
|---|---|---|---|
| Alkyne Carboamination | Palladium(II) acetate | Forms C-N and C-C bonds in one step | nih.govnih.govacs.org |
| Multi-component Reaction | p-Toluenesulfonic acid | Ultrasonic irradiation, high yields | mdpi.com |
Microwave-Assisted and Ultrasonic Synthesis
The use of non-conventional energy sources like microwaves and ultrasound has significantly accelerated the synthesis of 2-aminoimidazoles. Microwave-assisted synthesis has been successfully employed in the one-pot, three-component reaction of 2-aminoimidazoles, triethyl orthoformate, and cyanamide, leading to high yields of the desired products in a short reaction time. rsc.orglancs.ac.uk Microwave irradiation has also been utilized in the synthesis of 1,5-disubstituted imidazoles from p-toluenesulfonylmethyl isocyanide and polymer-bound imines. nih.gov
Ultrasonic irradiation is another green technique that has been shown to enhance reaction rates and yields in the synthesis of imidazole derivatives. mdpi.comresearchgate.net For example, the synthesis of 2-aryl benzimidazoles has been achieved under ultrasonic irradiation using MnO2 nanoparticles as an oxidant. nih.gov Similarly, various substituted imidazoles have been synthesized in high yields using ultrasound in combination with different catalysts. mdpi.com
Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its derivatives to minimize environmental impact. sphinxsai.com A key aspect of this is the use of environmentally benign solvents. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have been successfully used as "green" and recyclable reaction media for the synthesis of 2-aminoimidazoles from α-chloroketones and guanidine derivatives. mdpi.comnih.gov This approach not only avoids the use of volatile and toxic organic solvents but also simplifies the work-up procedure. mdpi.com
Other green chemistry principles being applied include the use of catalytic reagents over stoichiometric ones, minimizing energy consumption through methods like microwave and ultrasonic synthesis, and designing reactions with high atom economy to reduce waste. sphinxsai.com The development of one-pot and multi-component reactions also aligns with green chemistry principles by reducing the number of synthetic steps and purification processes. nih.gov
Functionalization and Derivatization of the this compound Scaffold
The strategic modification of the this compound core is crucial for developing new chemical entities with tailored properties. The scaffold's inherent reactivity at its various nitrogen and carbon centers provides a rich platform for chemical exploration.
Modifications on the Imidazole Ring
The imidazole ring offers several sites for functionalization, including the two nitrogen atoms and the C5 carbon. The 2-amino group also presents a handle for further derivatization.
One common modification involves the transformation of the 2-aminoimidazole into a 2-thioxo-2,3-dihydro-1H-imidazole derivative. For instance, starting from a 1-(4-acetylphenyl)-4-aryl-1H-imidazol-2-amine precursor, treatment with thiocyanates can lead to the formation of the corresponding 2-thioxoimidazole. This thione can then be further functionalized, for example, through S-alkylation. The reaction of 1-(4-(4-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one with ethyl iodide in the presence of a base yields the S-ethylated product, 1-(4-(2-(ethylthio)-4-(4-fluorophenyl)-1H-imidazol-1-yl)phenyl)ethan-1-one, in high yield. nih.gov
| Precursor | Reagent | Product | Yield (%) | Ref |
| 1-(4-(4-(4-Chlorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one | Ethyl iodide | 1-(4-(2-(Ethylthio)-4-(4-fluorophenyl)-1H-imidazol-1-yl)phenyl)ethan-1-one | 96 | nih.gov |
N-alkylation of the imidazole ring is another key modification strategy. Deprotonation of a 4-phenyl-imidazole with a strong base like sodium hydride, followed by treatment with an alkyl halide, can introduce substituents at the N-1 position. researchgate.net While direct N-alkylation of the title compound is complex due to multiple nucleophilic sites, selective protection strategies can enable site-specific modifications.
Modifications on the Aminophenyl Moiety
The primary amino group on the phenyl ring is a prime target for a variety of chemical transformations, including the formation of Schiff bases and ureas.
Schiff Base Formation: The condensation of the 4-aminophenyl group with various aldehydes provides a straightforward route to imine derivatives, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the elimination of water. researchgate.netrsc.org A wide range of aromatic and heterocyclic aldehydes can be employed, leading to a diverse library of compounds. For example, novel Schiff bases of 4-(4-aminophenyl)-morpholine have been synthesized and characterized, demonstrating the feasibility of this reaction on a similar scaffold. researchgate.netnih.gov The reaction proceeds by mixing the amine with the respective aldehyde in a suitable solvent, often with gentle heating. nih.gov
| Amine Reactant | Aldehyde Reactant | Product Type | General Conditions | Ref |
| 4-(4-Aminophenyl)-morpholine | Substituted Benzaldehydes | (E)-4-(4-((Substituted-benzylidene)amino)phenyl)morpholine | Methanol, Reflux | nih.gov |
| o-Phenylenediamine | Substituted Aldehydes | Schiff base 1,3-diphenyl urea (B33335) derivatives | Methanol, Reflux | nih.gov |
Urea Formation: The aminophenyl moiety can be converted to a urea functionality by reacting with isocyanates or other carbamoylating agents. nih.gov A versatile two-step method involves reacting the amine with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis to yield the monosubstituted urea. bioorganic-chemistry.com This method is efficient for a variety of amines, including those with steric hindrance or lower nucleophilicity, such as anilines. bioorganic-chemistry.com The reaction of an amine with an isocyanate is a common method for producing both symmetrical and unsymmetrical ureas. organic-chemistry.org
| Amine Reactant | Reagent | Product Type | Overall Yield (%) | Ref |
| Cyclohexylamine | 4-Nitrophenyl-N-benzylcarbamate / H₂ | N-Cyclohexylurea | 93 | bioorganic-chemistry.com |
| Piperidine | 4-Nitrophenyl-N-benzylcarbamate / H₂ | 1-Piperidinecarboxamide | 96 | bioorganic-chemistry.com |
| Aniline | 4-Nitrophenyl-N-benzylcarbamate / H₂ | Phenylurea | 89 | bioorganic-chemistry.com |
| o-Phenylenediamine | Substituted Isocyanates | 1,3-Diphenyl urea derivatives | - | nih.gov |
Preparation of Hybrid and Fused Systems
The strategic placement of reactive groups on the this compound scaffold allows for its use in cyclocondensation reactions to construct more complex, fused heterocyclic systems. The 2-aminoimidazole core is a key synthon for building imidazo[1,2-a]pyrimidines and related fused heterocycles. nih.gov
These reactions often involve the condensation of the 2-amino group and the N-1 nitrogen of the imidazole with a 1,3-bielectrophilic partner, such as β-keto esters, α,β-unsaturated aldehydes, or their equivalents. nih.gov For example, the reaction of 2-aminobenzimidazole, a structural analog, with β-keto esters under microwave activation leads to the efficient synthesis of pyrimido[1,2-a]benzimidazol-4-ones in high yields. nih.gov Similarly, multicomponent reactions involving 2-aminobenzimidazole, aldehydes, and alkynecarboxylic acids, catalyzed by copper(I) iodide, can construct diverse 2,3-disubstituted pyrimido[1,2-a]benzimidazoles. researchgate.net
Another powerful approach involves the reaction of 2-aminoimidazoles with maleimides or itaconimides. These reactions can lead to the formation of the imidazo[1,2-a]pyrimidine (B1208166) core through a tandem recyclization process. nih.gov Furthermore, intramolecular cyclization can be achieved. For instance, a 5-amino-1-(2-aminophenyl)-1H-imidazole-4-carbonitrile undergoes microwave-promoted Pictet-Spengler type reactions with aldehydes and ketones to yield the fused imidazo[1,2-a]quinoxaline (B3349733) ring system. rsc.org
| Imidazole Precursor | Reaction Partner(s) | Fused System | Catalyst/Conditions | Ref |
| 2-Aminobenzimidazole | β-Keto esters | Pyrimido[1,2-a]benzimidazol-4-ones | Microwave | nih.gov |
| 2-Aminobenzimidazole | β-Bromo-α,β-unsaturated aldehydes | Pyrimido[1,2-a]benzimidazoles | Et₃N, MgSO₄, DMF, Microwave | nih.gov |
| 2-Aminobenzimidazole | Aldehydes, Alkynecarboxylic acids | 2,3-Disubstituted pyrimido[1,2-a]benzimidazoles | CuI, K₂CO₃ | researchgate.net |
| 2-Aminoimidazole | N-Arylitaconimides | Imidazo[1,2-a]pyrimidines | - | nih.gov |
| 5-Amino-1-(2-aminophenyl)-1H-imidazole-4-carbonitrile | Aldehydes/Ketones | Imidazo[1,2-a]quinoxalines | Microwave | rsc.org |
These synthetic strategies highlight the remarkable versatility of the this compound scaffold, enabling the generation of a vast chemical space of novel heterocyclic compounds for various applications.
Spectroscopic and Structural Characterization of 4 4 Aminophenyl 1h Imidazol 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei. For 4-(4-aminophenyl)-1H-imidazol-2-amine, both ¹H and ¹³C NMR data are crucial for its characterization.
¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of a related compound, 2-(4-aminophenyl)-1H-benzimidazol-5-amine, run in DMSO-d₆, signals for the aminophenyl group protons appear as doublets. The protons on the benzimidazole (B57391) ring and the amine protons also show characteristic chemical shifts. nih.gov For a similar structure, 2-(4-fluorophenyl)-1H-benzo[d]imidazole, the ¹H NMR spectrum in DMSO-d₆ shows a broad singlet for the N-H proton of the imidazole (B134444) ring at approximately 12.89 ppm. The aromatic protons appear as multiplets in the range of 7.14-8.21 ppm. nih.gov
¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in a molecule. In the ¹³C NMR spectrum of a similar compound, 2-((4-Aminophenyl)-1H-benzimidazole)-N-(3-hydroxybenzylidine), the signals for the carbon atoms of the benzimidazole and aminophenyl rings are in good agreement with the proposed structure. researchgate.net For another related compound, 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, the ¹³C NMR spectrum shows characteristic signals for the imidazole ring carbons. The C-2 carbon, being the most electron-poor, resonates at a downfield chemical shift of 144.6 ppm, while the C-4 and C-5 carbons resonate at 111.7 ppm and 137.16 ppm, respectively. mdpi.com
Interactive Data Table: Representative NMR Data
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~12.89 | br s | Imidazole N-H |
| ¹H | 7.14-8.21 | m | Aromatic C-H |
| ¹³C | ~144.6 | s | Imidazole C-2 |
| ¹³C | ~137.16 | s | Imidazole C-5 |
| ¹³C | ~111.7 | s | Imidazole C-4 |
Note: The chemical shifts are approximate and can vary based on the solvent and specific derivative of the compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the IR spectrum of a primary aromatic amine like 4-chloroaniline, two distinct N-H stretching bands are observed in the region of 3400-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. youtube.com An NH₂ scissoring bend is typically observed around 1600 cm⁻¹. youtube.com For benzimidazole derivatives, characteristic bands for N-H and C=N stretching are also present. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic imines and imidazole-containing compounds typically exhibit absorption bands in the UV-Vis region due to π→π* and n→π* transitions. nih.govresearchgate.net For instance, 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol (B47542) shows absorption peaks at 340 nm and 406 nm in DMF, which are attributed to π→π* transitions. researchgate.net The UV-Vis spectrum of 1H-Imidazole in ethanol (B145695) shows an absorption maximum around 207 nm. nist.gov The specific absorption maxima for this compound would depend on the solvent and the specific electronic structure of the molecule.
Interactive Data Table: Spectroscopic Data
| Spectroscopy | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |
| IR | ~3400-3500 | N-H stretch (asymmetric & symmetric) |
| IR | ~1600 | N-H bend (scissor) |
| UV-Vis | ~340-470 | π→π* transitions |
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of a compound provides a mass-to-charge ratio (m/z) of the molecular ion and its fragment ions. For 2-(4-aminophenyl)-1H-benzimidazol-6-amine, a related compound, the top peak in the GC-MS spectrum corresponds to the molecular ion at m/z 224. nih.gov The fragmentation pattern in the mass spectrum can provide valuable structural information. Detailed mass spectral analysis of labeled 4(5)-nitro-1H-imidazole-5(4)-carbonitriles has shown that the labeled atoms are present in all major fragment ions with m/z greater than 42. researchgate.net
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. The crystal structure of a molecule provides precise information about bond lengths, bond angles, and intermolecular interactions. For example, the crystal structure of 2-[(1E)-2-(4-fluorophenyl)diazenyl]-1H-imidazole reveals a twisted geometry between the imidazole and phenyl rings and shows hydrogen bonding between neighboring imidazole rings. mdpi.com Similarly, the crystal structure of 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole has been determined, showing planar phenyl and imidazole rings with significant torsion at the connecting bonds. researchgate.net Such studies on this compound would provide detailed insights into its solid-state conformation and packing.
Chromatographic Techniques for Purity and Separation
Chromatographic techniques are essential for the purification and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used methods. For instance, the enantiomers of 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a related intermediate, have been successfully separated using preparative polar organic solvent chromatography and supercritical fluid chromatography on polysaccharide-based chiral stationary phases. nih.gov The purity of synthesized compounds is often monitored by Thin-Layer Chromatography (TLC) and the final products are purified by column chromatography. rsc.org The purity of a 2-amino imidazole derivative was confirmed to be greater than 98% after crystallization. mdpi.com These techniques are crucial for obtaining pure samples of this compound for further analysis and applications.
Computational and Theoretical Investigations of 4 4 Aminophenyl 1h Imidazol 2 Amine
Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure of molecules. For compounds similar to 4-(4-aminophenyl)-1H-imidazol-2-amine, DFT methods like B3LYP with various basis sets (e.g., LANL2DZ, 6-31G(d), 6-311++G(d,p)) are commonly used to optimize molecular geometries and calculate electronic properties. ajchem-a.comijbbb.orgresearchgate.net
These calculations provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter that helps in determining the chemical reactivity and kinetic stability of the molecule. For instance, a smaller energy gap suggests that the molecule is more reactive.
Studies on related imidazole (B134444) derivatives have utilized DFT to analyze properties like chemical hardness, softness, and hyperpolarizability, which are important for understanding their nonlinear optical (NLO) properties. researchgate.net Natural Bond Orbital (NBO) analysis is another technique used to investigate charge transfer and stabilizing interactions within the molecule. researchgate.net
Table 1: Representative Quantum Chemical Calculation Methods for Imidazole Derivatives
| Calculation Method | Basis Set | Properties Investigated | Reference |
| Density Functional Theory (DFT) | LANL2DZ | Optimized structure, interaction energies | ijbbb.org |
| DFT (B3LYP) | 6-31G(d) | Molecular geometry, vibrational frequencies, NMR chemical shifts | researchgate.net |
| Hartree-Fock (HF) | 6-31G(d) | Molecular geometry, vibrational frequencies, NMR chemical shifts | researchgate.net |
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the intermolecular interactions between a molecule like this compound and its environment, such as a solvent or a biological target. ajchem-a.comnih.gov
In the context of drug discovery, MD simulations are often used to assess the stability of a ligand-protein complex. By simulating the complex over a period of nanoseconds, researchers can observe how the ligand interacts with the amino acid residues in the binding pocket and calculate the binding free energy. This information is crucial for predicting the affinity of the ligand for its target. ajchem-a.com
For instance, studies on similar heterocyclic compounds have used MD simulations to analyze the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds formed between the ligand and the receptor. ajchem-a.com These analyses help to understand the dynamic behavior of the complex and the key interactions that contribute to its stability.
Prediction of Reactivity and Reaction Pathways
Computational methods can be used to predict the reactivity of a molecule and to explore potential reaction pathways. For imidazole derivatives, theoretical calculations can help identify the most likely sites for electrophilic or nucleophilic attack. The molecular electrostatic potential (MEP) map, for example, can visually represent the electron-rich and electron-poor regions of the molecule, thereby predicting its reactive sites.
Furthermore, computational studies can elucidate reaction mechanisms. For the synthesis of some 2-aminoimidazole derivatives, a proposed reaction mechanism involves the regioselective alkylation of the guanidine (B92328), followed by an intramolecular condensation and a tautomerization/aromatization step. mdpi.com Theoretical calculations can be used to model the energy profile of such a pathway, identifying transition states and intermediates, and thus providing support for the proposed mechanism.
In Silico Ligand-Target Interaction Profiling (Non-Clinical)
In silico target fishing, or reverse screening, is a computational technique used to identify potential protein targets for a given small molecule. nih.gov This approach is valuable for understanding the mechanism of action of a compound and for identifying potential off-target effects. nih.gov For a molecule like this compound, in silico methods can be used to screen it against a large database of protein structures to predict its most likely binding partners. nih.gov
Molecular docking is a key component of in silico ligand-target interaction profiling. nih.govresearchgate.net This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The results of docking studies are often scored based on the predicted binding affinity, which can help to rank potential targets. For related thiazole (B1198619) derivatives, molecular docking has been used to predict their binding modes within the active sites of various enzymes. nih.govresearchgate.net
Conformational Analysis and Tautomerism Studies
Molecules like this compound can exist in different spatial arrangements (conformations) and as different structural isomers that can readily interconvert (tautomers). Understanding the conformational landscape and the relative stability of different tautomers is crucial, as these can significantly influence the molecule's biological activity.
Computational methods, such as DFT, are well-suited for studying conformational preferences and tautomeric equilibria. researchgate.net By calculating the relative energies of different conformers and tautomers, researchers can predict which forms are most likely to be present under different conditions (e.g., in the gas phase or in a solvent). researchgate.net For instance, the study of related imidazole-containing compounds has shown that they can exist in different tautomeric forms, and the stability of these forms can be influenced by the solvent. researchgate.netnih.gov The interconversion between tautomers often involves the migration of a proton, a process that can be modeled computationally. nih.gov
Mechanistic Research on 4 4 Aminophenyl 1h Imidazol 2 Amine at the Molecular and Cellular Level
Investigation of Molecular Recognition and Binding Mechanisms (Cell-Free Systems)
In cell-free systems, the binding mechanisms of imidazole-based compounds are studied to understand their interactions with specific molecular targets. Research has shown that the imidazole (B134444) core, being electron-rich, readily binds to various proteins and enzymes. nih.gov For instance, certain 2,4-1H-imidazole carboxamides have been identified as potent and selective inhibitors of transforming growth factor β-activated kinase 1 (TAK1). nih.gov X-ray crystallography of these compounds revealed a distinct binding mode compared to other TAK1 inhibitors, where the aminopyridine moiety binds to the hinge region of the enzyme. nih.gov
The study of biflaviolin synthase CYP158A2 has shown that it catalyzes an oxidative C-C coupling reaction, leading to the polymerization of flaviolin. drugbank.com This process forms highly conjugated pigments that protect soil bacteria from UV radiation. drugbank.com The interaction of imidazole derivatives with this enzyme highlights their potential role in modulating protective biological pathways. drugbank.com
Enzymatic Modulation: Inhibition and Activation Studies (in vitro)
In vitro studies have demonstrated that derivatives of 4-(4-aminophenyl)-1H-imidazol-2-amine can modulate the activity of various enzymes. For example, platinum(II) complexes incorporating (1-methyl-1H-imidazol-2-yl)-methanamine have shown significant cytotoxic effects on cancer cell lines. nih.gov One such complex, Pt-4a, was found to be a potent cytotoxic agent that interacts with nuclear DNA and induces the expression of p53 and p21(Waf), similar to the action of cisplatin. nih.gov
Furthermore, imidazole derivatives have been investigated for their potential to inhibit kinases involved in cancer progression. nih.gov Some imidazothiazoles have been identified as potent and selective inhibitors of ErbB4 (HER4), and certain imidazole derivatives with terminal sulfonamides have shown potential in inhibiting BRAF kinase, exhibiting cytotoxicity against melanoma cancer cells. nih.gov The diverse mechanisms of action for various imidazole derivatives include targeting microtubules, tyrosine and serine-threonine kinases, and other key cellular proteins. nih.gov
Receptor Binding Affinity and Selectivity Studies (in vitro)
The binding affinity and selectivity of imidazole compounds for various receptors have been a key area of research. For instance, 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been identified as positive allosteric modulators (PAMs) of the A3 adenosine (B11128) receptor (A3AR). nih.gov These compounds can enhance the binding of A3AR agonists, suggesting a potential therapeutic application in conditions where A3AR activation is beneficial. nih.gov
Derivatives of 4-[1-(1-naphthyl)ethyl]-1H-imidazole have been shown to be highly potent and selective agonists for the alpha 2-adrenoceptor. nih.gov Receptor binding studies in rat brain tissue indicated that the S-(+)-isomer possessed greater affinity than the R-(-)-isomer for both alpha 1- and alpha 2-adrenoceptors. nih.gov This highlights the importance of stereochemistry in the interaction between these compounds and their receptor targets.
Modulation of Cellular Pathways in Model Systems (Non-Human Cell Lines)
Research using non-human cell lines has provided insights into how these compounds modulate cellular pathways. In studies with various cancer cell lines, including breast, prostate, and glioblastoma, certain 4-acetylphenylamine-based imidazole derivatives have demonstrated cytotoxicity. nih.gov The varying effects of these compounds across different cell lines suggest diverse pharmacokinetic properties and mechanisms of action. nih.gov
Platinum(II) complexes of (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives have been shown to induce cytotoxic effects in NCI-H460 lung cancer cells. nih.gov The compound Pt-4a, in particular, was found to diffuse into cells and interact with nuclear DNA, leading to the induction of p53 and p21(Waf) expression, which are key regulators of the cell cycle and apoptosis. nih.gov
Interactions with Biomolecules (e.g., Proteins, Nucleic Acids)
The interaction of this compound derivatives with biomolecules is fundamental to their biological activity. The electron-rich imidazole nucleus is known to freely bind with protein molecules. nih.gov For example, the interaction of 2,4-1H-imidazole carboxamides with the hinge region of TAK1 is a key aspect of their inhibitory activity. nih.gov
The ability of these compounds to interact with nucleic acids has also been demonstrated. Platinum(II) complexes containing an imidazole moiety have been shown to interact directly with nuclear DNA, which is a mechanism shared with the established anticancer drug cisplatin. nih.gov This interaction with DNA can lead to the induction of apoptosis in cancer cells. Furthermore, studies on a zebrafish prion-like protein fragment have shown that both Cu2+ and Zn2+ ions can bind to the imidazole rings of histidine residues and the N-terminal amine group, indicating the versatility of imidazole structures in coordinating with metal ions within biological systems. rsc.org
Advanced Applications of 4 4 Aminophenyl 1h Imidazol 2 Amine in Chemical Science
Applications in Materials Chemistry and Optoelectronic Devices
The electro-optical properties inherent in the 4-(4-aminophenyl)-1H-imidazol-2-amine scaffold make it a prime candidate for use in materials designed for electronic and photonic applications.
The structure of this compound is well-suited for the design of push-pull systems, which are fundamental to charge-transfer (CT) chromophores. In these systems, electron-donating (push) and electron-accepting (pull) groups are connected by a π-conjugated bridge, such as an imidazole (B134444) ring. beilstein-journals.org The aminophenyl group and the 2-amino group on the imidazole ring both act as strong electron donors. This arrangement facilitates an efficient intramolecular charge transfer (ICT) upon photoexcitation, a key characteristic for applications in nonlinear optics (NLO) and as dyes. beilstein-journals.orgnih.gov
The imidazole core serves as a robust and stable π-conjugated backbone that can be functionalized at multiple positions to tune the electronic properties of the chromophore. beilstein-journals.org By attaching electron-acceptor moieties to the imidazole ring, the inherent donor characteristics of the this compound unit can be leveraged to create potent D-π-A (Donor-π-Acceptor) or more complex Y-shaped chromophores. beilstein-journals.org The photophysical properties of such dyes are highly dependent on the nature of the donor and acceptor groups and the solvent environment. nih.gov
Table 1: General Photophysical Properties of Imidazole-Based Charge-Transfer Dyes
| Property | Typical Characteristics | Significance |
|---|---|---|
| Absorption Maximum (λ_max) | Typically in the UV-Visible region, sensitive to solvent polarity. | Determines the color and light-harvesting range of the dye. |
| Emission Maximum (λ_em) | Often shows a large Stokes shift, indicative of a significant change in dipole moment upon excitation. | Governs the color of fluorescence; a large shift is beneficial for sensor applications. |
| Quantum Yield (Φ_F) | Varies widely based on molecular structure and environment; can be influenced by twisted intramolecular charge transfer (TICT) states. nih.gov | Measures the efficiency of the fluorescence process. |
| Nonlinear Optical (NLO) Response | Can exhibit significant second- or third-order NLO properties due to high molecular hyperpolarizability. beilstein-journals.org | Crucial for applications in optical switching, data storage, and frequency conversion. |
This table presents generalized data for the class of imidazole-based charge-transfer dyes, illustrating the principles applicable to derivatives of this compound.
The presence of two primary amine groups makes this compound an excellent monomer for step-growth polymerization. These amine functionalities can react with dicarboxylic acids, acid chlorides, or diisocyanates to form functional polymers like polyamides, polyimides, or polyureas. Incorporating the imidazole-based unit into a polymer backbone imparts the specific optical and electronic properties of the chromophore to the bulk material. beilstein-journals.org This strategy allows for the creation of functional materials with applications in optoelectronics, such as organic light-emitting diodes (OLEDs) or photovoltaic cells. beilstein-journals.org The resulting polymers may exhibit enhanced thermal stability and processability compared to their small-molecule counterparts.
Role as Chemical Probes in Biological Systems Research (Non-Human)
Fluorescent chemical probes are indispensable tools for visualizing biological processes in living systems. escholarship.org The 4-aminophenyl moiety is a well-established functional group in the design of "turn-on" fluorescent probes, particularly for sensing changes in pH. researchgate.net The fluorescence of a fluorophore attached to this group can be quenched in its neutral state due to photo-induced electron transfer (PET) from the lone pair of the amino nitrogen. researchgate.net
In acidic environments, protonation of the amino group inhibits the PET process, leading to a significant increase in fluorescence intensity. This pH-dependent switching mechanism has been successfully used to design probes for imaging acidic organelles like lysosomes in non-human cell models. researchgate.net By coupling the this compound core to a suitable fluorophore, novel probes could be developed to detect pH fluctuations or other analytes that interact with the amine groups within various biological research contexts. researchgate.netprinceton.edu
Supramolecular Chemistry and Host-Guest Complexation
Supramolecular chemistry involves the study of systems composed of molecules held together by non-covalent interactions. wikipedia.org Host-guest chemistry, a central concept in this field, relies on molecular recognition between a larger "host" molecule and a smaller "guest." wikipedia.orgnih.gov The structure of this compound is rich in sites capable of forming hydrogen bonds. The imidazole ring contains both a hydrogen-bond donor (N-H) and acceptor (=N-), while the two primary amine groups provide additional N-H donors.
This multiplicity of hydrogen-bonding sites makes the molecule an ideal component for building supramolecular assemblies. nih.gov It can act as a guest, fitting into the cavity of a suitable host molecule like a cyclodextrin (B1172386) or calixarene, or it can serve as a building block for creating a larger host network through self-assembly. nih.govnih.gov These interactions are crucial for applications in areas like nanoscale patterning and separation technology. nih.gov
Table 2: Potential Non-Covalent Interactions of this compound
| Interaction Type | Participating Functional Group(s) | Role in Supramolecular Assembly |
|---|---|---|
| Hydrogen Bonding | Imidazole N-H, Imidazole Aza-N, Primary Amines (-NH₂) | Directional bonding, formation of tapes, sheets, or 3D networks. nih.gov |
| π-π Stacking | Phenyl Ring, Imidazole Ring | Stabilization of stacked assemblies, important in crystal engineering. |
| Hydrophobic Interactions | Phenyl Ring | Driving force for complexation with hosts having hydrophobic cavities (e.g., cyclodextrins) in aqueous media. nih.gov |
| Ion-Pairing | Protonated Amine/Imidazole Groups | Interaction with anionic species or hosts. wikipedia.org |
Catalytic Applications and Organocatalysis
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. ias.ac.in The 2-aminoimidazole scaffold is recognized for its utility in this field. mdpi.com The structure of this compound contains multiple functionalities that are characteristic of effective organocatalysts. The nitrogen atoms in the imidazole ring and the aminophenyl group can act as Lewis bases or Brønsted-Lowry bases. nih.gov
Simultaneously, the N-H groups of the imidazole and amine moieties can serve as hydrogen-bond donors. This combination allows for bifunctional catalysis, where the catalyst can activate both the nucleophile and the electrophile in a reaction, often leading to high efficiency and stereoselectivity. mdpi.com For example, the basic nitrogen can deprotonate a pro-nucleophile while the N-H group stabilizes the transition state or activates an electrophile through hydrogen bonding. This dual activation mode is a powerful strategy in asymmetric synthesis. ias.ac.inmdpi.com
Bioanalytical and Sensing Platforms (Non-Diagnostic)
Building on its potential as a chemical probe, this compound can be integrated into various bioanalytical and sensing platforms for non-diagnostic purposes. The responsive nature of the aminophenyl group to its chemical environment is key. nih.gov Changes in pH or the coordination of metal ions to the amino group can induce detectable changes in the molecule's optical or electrochemical properties. nih.gov
When immobilized on a solid support, such as a polymer film or nanoparticle surface, derivatives of this compound can form the basis of a reusable sensor. For instance, a sensor for detecting acidic vapors could be constructed based on the pH-dependent fluorescence of a film containing the compound. Similarly, its ability to chelate certain metal ions could be exploited to develop colorimetric or fluorescent sensors for environmental monitoring.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 4 Aminophenyl 1h Imidazol 2 Amine Analogs
Rational Design and Systematic Modification Strategies.
The rational design of analogs of 4-(4-aminophenyl)-1H-imidazol-2-amine often begins with the identification of a biological target. Based on the target, medicinal chemists employ various strategies to systematically modify the lead compound. For the 2-aminoimidazole scaffold, which is a key structural element in many bioactive molecules, modifications are typically made at the N-1, C-4, and C-5 positions of the imidazole (B134444) ring, as well as on the aminophenyl moiety. mdpi.com
One common strategy involves the introduction of various substituents on the phenyl ring to probe the electronic and steric requirements for activity. For instance, in a series of 2-amino-benzimidazole derivatives, which share a similar structural motif, the introduction of electron-donating or electron-withdrawing groups at the 5(6)-position of the benzimidazole (B57391) nucleus led to significant variations in their H3-receptor affinity. nih.gov
Furthermore, the imidazole ring itself can be a target for modification. For example, substitution at the N-1 position with different alkyl or aryl groups can alter the molecule's conformation and steric bulk. Studies on related 4-phenyl-imidazole derivatives have shown that N-1 alkylation can be used to introduce additional functional groups that can interact with specific residues in a target's active site.
Systematic modification also involves isosteric replacements. For example, the imidazole ring can be replaced with other five-membered heterocycles to evaluate the importance of the nitrogen atoms at positions 1 and 3 for the observed biological activity.
The following table illustrates a hypothetical systematic modification strategy for the this compound scaffold based on common medicinal chemistry approaches.
| Modification Site | Type of Modification | Rationale |
| 4-aminophenyl group (R1) | Introduction of electron-donating groups (e.g., -OCH3, -CH3) | To increase electron density and potentially enhance interactions with electron-deficient pockets in the target. |
| 4-aminophenyl group (R1) | Introduction of electron-withdrawing groups (e.g., -Cl, -CF3) | To decrease electron density and potentially improve metabolic stability or alter binding mode. |
| Imidazole N-1 position (R2) | Alkylation or arylation | To introduce steric bulk and explore additional binding interactions. |
| Imidazole 2-amino group (R3) | Acylation or sulfonylation | To modify hydrogen bonding potential and lipophilicity. |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for understanding the key structural features that govern their effects.
For classes of compounds related to this compound, such as 2-aminobenzimidazole derivatives, QSAR studies have been successfully applied. nih.gov In one such study, a series of 2-aminobenzimidazole derivatives were synthesized and their H3-receptor affinity was determined. nih.gov The lipophilicity (log P) and basicity (pKa) of the compounds were measured and used as descriptors in a multiple linear regression (MLR) analysis. The resulting QSAR model revealed a parabolic dependence of the receptor affinity (pK_i) on log P, indicating that an optimal lipophilicity exists for this class of compounds. nih.gov
The general form of a QSAR/QSPR equation can be represented as:
Activity/Property = f(Descriptor 1, Descriptor 2, ..., Descriptor n)
Where the descriptors can be electronic (e.g., Hammett constants), steric (e.g., Taft parameters), hydrophobic (e.g., log P), or topological indices.
A hypothetical QSAR study on a series of this compound analogs might yield a model like the one presented in the table below, which illustrates the correlation between certain descriptors and a hypothetical biological activity.
| Descriptor | Coefficient | p-value | Interpretation |
| log P | 1.2 | <0.05 | Positive correlation; increased lipophilicity enhances activity up to a certain point. |
| (log P)^2 | -0.5 | <0.05 | Negative correlation; indicates an optimal lipophilicity beyond which activity decreases. |
| Hammett constant (σ) | 0.8 | <0.05 | Positive correlation; electron-withdrawing groups on the phenyl ring are favorable for activity. |
| Steric parameter (Es) | -0.3 | <0.05 | Negative correlation; bulky substituents are detrimental to activity. |
Such models, once validated, can be used to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.
Impact of Substituent Effects on Reactivity and Selectivity.
The electronic and steric effects of substituents on the this compound scaffold can significantly influence its chemical reactivity and selectivity in biological systems. These effects are fundamental to understanding the mechanism of action and for designing more potent and selective molecules.
Electronic Effects: The nature of substituents on the phenyl ring can alter the electron density of the entire molecule. Electron-donating groups (EDGs) like methoxy (-OCH3) or methyl (-CH3) increase the electron density on the phenyl ring and, through resonance and inductive effects, can influence the basicity of the 2-amino group and the imidazole nitrogens. Conversely, electron-withdrawing groups (EWGs) such as chloro (-Cl) or trifluoromethyl (-CF3) decrease the electron density. These changes in electron distribution can affect the strength of hydrogen bonds formed with a biological target and can also influence the molecule's susceptibility to metabolic reactions. For example, in a study of 4-aminoquinoline antiplasmodials, electron-withdrawing groups at the 7-position were shown to lower the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain, which in turn affected their antiplasmodial activity. nih.gov
Steric Effects: The size and shape of substituents play a crucial role in determining the selectivity of a compound. Bulky substituents can create steric hindrance, preventing the molecule from fitting into the binding pocket of a particular receptor or enzyme. This can be exploited to achieve selectivity for a target that has a larger binding site over one with a more constricted site. For instance, the introduction of a bulky group at a specific position might prevent binding to an off-target protein while still allowing interaction with the desired target.
The following table provides a hypothetical summary of the impact of different substituents on the reactivity and selectivity of this compound analogs, based on general principles of medicinal chemistry.
| Substituent (R) | Position | Electronic Effect | Steric Effect | Impact on Reactivity | Impact on Selectivity |
| -OCH3 | para- on phenyl | Electron-donating | Moderate | Increases nucleophilicity of the amino group. | May favor binding to targets with electron-rich pockets. |
| -Cl | para- on phenyl | Electron-withdrawing | Small | Decreases nucleophilicity of the amino group. | Can enhance selectivity through specific halogen bonding. |
| -C(CH3)3 | ortho- on phenyl | Electron-donating | Large | May decrease reactivity due to steric hindrance. | Can significantly increase selectivity by preventing binding to smaller pockets. |
| -NO2 | meta- on phenyl | Electron-withdrawing | Moderate | Significantly decreases nucleophilicity of the amino group. | May alter binding orientation to optimize electrostatic interactions. |
Pre Clinical Investigations of 4 4 Aminophenyl 1h Imidazol 2 Amine in Model Organisms Non Human
Efficacy Evaluation in In Vivo Disease Models (e.g., Animal Models of Infection, Cancer)
No publicly available studies detailing the in vivo efficacy of 4-(4-aminophenyl)-1H-imidazol-2-amine in established animal models of any disease, including but not limited to infections or cancer, were identified. Research on other imidazole-containing compounds has shown a range of biological activities, but these findings are not directly applicable to this compound.
Target Engagement and Pharmacodynamic Studies (Non-Human)
There is no available information from non-human in vivo studies to confirm the biological target or targets of this compound. Consequently, data on target engagement and the subsequent pharmacodynamic effects of this specific compound in a whole-organism context are not available in the public domain. While related molecules have been investigated for their interaction with various cellular targets, such data cannot be extrapolated to this compound.
In Vivo Distribution and Metabolic Profiling (Non-Human)
Detailed in vivo studies characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound in non-human model organisms have not been published. Therefore, information regarding its metabolic pathways, the identity of its metabolites, and its distribution profile throughout the body is currently unavailable.
Future Directions and Emerging Research Avenues for 4 4 Aminophenyl 1h Imidazol 2 Amine
Integration with Artificial Intelligence and Machine Learning in Compound Discovery
The discovery and development of new drugs is a laborious, expensive, and time-consuming process. nih.gov Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by accelerating the identification of lead compounds, predicting biological activities, and optimizing molecular properties. nih.govwur.nl For a scaffold like 2-aminoimidazole, which is known to be a "privileged structure" in medicinal chemistry, AI offers powerful tools to navigate the vast chemical space for discovering novel therapeutic agents. researchgate.netnih.gov
Table 1: Applications of AI/ML in the Discovery Pipeline for Imidazole (B134444) Derivatives
| Discovery Phase | AI/ML Application | Potential Impact for 4-(4-aminophenyl)-1H-imidazol-2-amine |
| Hit Identification | Virtual screening of large compound libraries using predictive models. | Rapidly identifies derivatives with high potential for desired biological activity. |
| Lead Optimization | Generative models design novel molecules with improved properties (e.g., potency, selectivity). | Creates optimized analogues that are more effective and have fewer off-target effects. |
| Mechanism of Action | Algorithms analyze complex biological data to predict how a compound interacts with cellular targets. | Elucidates the specific pathways through which the compound exerts its effects. |
| Property Prediction | Models forecast physicochemical properties, absorption, distribution, metabolism, and excretion (ADME). | Reduces late-stage failures by ensuring drug candidates have favorable profiles. |
Exploration of Novel Synthetic Pathways and Methodologies
While classical methods for synthesizing imidazole derivatives, such as condensation reactions, are well-established, modern research focuses on developing more efficient, cost-effective, and environmentally friendly synthetic routes. mdpi.comtuiasi.ro The exploration of novel pathways is crucial for the large-scale production of this compound and its derivatives for research and potential commercial applications.
Table 2: Comparison of Synthetic Methodologies for Imidazole Compounds
| Methodology | Description | Advantages |
| Classical Condensation | Involves the reaction of dicarbonyl compounds with ammonia and aldehydes. | Well-established and versatile for a range of derivatives. |
| Microwave-Assisted Synthesis | Uses microwave irradiation to heat the reaction mixture. | Rapid reaction times, higher yields, and often milder conditions. tuiasi.ro |
| Green Synthesis (e.g., DES) | Employs environmentally friendly and recyclable solvents. | Sustainable, reduces toxic waste, and can simplify product isolation. mdpi.com |
| One-Pot Reactions | Combines multiple synthetic steps into a single procedure without isolating intermediates. | Increased efficiency, reduced solvent use, and lower operational costs. mdpi.com |
Expansion into Underexplored Academic and Industrial Applications
The imidazole scaffold is renowned for its wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihistaminic properties. mdpi.comnih.gov However, the specific potential of this compound may extend into several underexplored areas.
In medicinal chemistry, while its potential as an anticancer agent is an active area of research, its utility against specific drug-resistant microbial strains or as a modulator of less-studied enzyme families remains to be fully investigated. nih.govnih.gov The presence of the aminophenyl group offers a reactive handle for further chemical modification, allowing for its use as a building block in the synthesis of more complex pharmaceutical agents or as a component of targeted drug delivery systems. nih.govresearchgate.net
Beyond medicine, the unique electronic and coordination properties of the 2-aminoimidazole core make it a candidate for applications in material science. mdpi.com Its ability to coordinate with metal ions could be exploited in the development of novel catalysts, sensors, or metal-organic frameworks (MOFs). nih.gov The compound's structure could also be integrated into polymer backbones to create functional materials with unique optical or conductive properties.
Addressing Challenges in Specificity and Efficiency for Research Tools
For this compound to evolve from a promising scaffold into a highly specific and efficient research tool or therapeutic agent, key challenges must be addressed. A primary concern in drug development is achieving high specificity for the intended biological target while minimizing off-target effects. The development of derivatives with improved target selectivity is crucial.
Q & A
Q. What are the common synthetic routes for preparing 4-(4-aminophenyl)-1H-imidazol-2-amine and its derivatives?
The synthesis typically involves cyclization of protected intermediates followed by deprotection. For example, tert-butyl carbamate (Boc)-protected precursors are cyclized under acidic conditions (e.g., trifluoroacetic acid) to form the imidazole core. Subsequent Boc deprotection yields the free amine . Purification via silica gel column chromatography is critical to isolate the target compound, with yields ranging from 35% to 60% depending on substituents . Characterization using , , and mass spectrometry (MS) confirms structure and purity .
Q. How can researchers optimize reaction conditions to minimize byproducts during imidazole cyclization?
Key factors include solvent choice, catalyst selection, and temperature control. For instance, replacing palladium on carbon with Raney nickel in hydrogenation steps avoids dehalogenation side reactions . Alkaline conditions (e.g., NaOH in ethanol) at 45°C promote efficient Schiff base formation and cyclization, reducing undesired intermediates . Monitoring reaction progress via LC-MS helps identify optimal termination points .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
is essential for confirming aromatic proton environments (e.g., singlet at δ ~6.5 ppm for imidazole protons) and amine functionality. resolves carbon signals near δ 110–150 ppm for aromatic/imidazole carbons and δ 40–50 ppm for aliphatic chains . High-resolution MS (HRMS) validates molecular weight, while IR spectroscopy identifies N-H stretches (~3300 cm) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in calculating ionization potentials and electron affinities . Solvent effects can be modeled using polarizable continuum models (PCM). DFT also predicts charge distribution, aiding in understanding hydrogen-bonding propensity and reactivity .
Q. What strategies resolve contradictions in crystallographic data for imidazole derivatives?
Use software like SHELX for structure refinement. SHELXL handles high-resolution or twinned data, while SHELXD/SHELXE assist in experimental phasing . Graph-set analysis (e.g., Etter’s rules) identifies hydrogen-bonding patterns, clarifying packing inconsistencies . For example, N-H···N interactions in the solid state can be mapped to validate molecular geometry .
Q. How do substituents on the phenyl ring influence the anti-biofilm activity of 2-aminoimidazole derivatives?
Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., CF) enhance biofilm inhibition by increasing electrophilicity. Alkoxy chains (e.g., hexyloxy) improve lipophilicity and membrane penetration . Quantitative SAR (QSAR) models using Hammett constants (σ) or log values correlate substituent effects with bioactivity .
Q. What experimental and computational methods analyze hydrogen-bonding networks in imidazole crystals?
X-ray diffraction provides atomic coordinates, while Hirshfeld surface analysis quantifies intermolecular contacts. Pair distribution function (PDF) studies reveal short-range order in amorphous phases. DFT-based molecular dynamics simulations predict dynamic hydrogen-bonding behavior under varying temperatures .
Q. How can reaction mechanisms for imidazole synthesis be validated using kinetic studies?
Pseudo-first-order kinetics under controlled conditions (e.g., excess amine) identify rate-determining steps. Isotopic labeling (e.g., ) tracks nitrogen migration during cyclization. Transition-state modeling with DFT identifies key intermediates, such as enamine or Schiff base formations .
Methodological Notes
- Synthesis Troubleshooting : Low yields in Boc deprotection may arise from incomplete acidolysis; extended reaction times (≥12 hr) in TFA/CHCl (1:1) are recommended .
- Computational Workflow : For DFT, start with gas-phase geometry optimization (B3LYP/6-31G*), then include solvent effects (SMD model) for accurate thermodynamic data .
- Crystallography : Always collect low-temperature (100 K) data to minimize thermal motion artifacts. TWINLAW in SHELXL detects twinning, enabling proper refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
